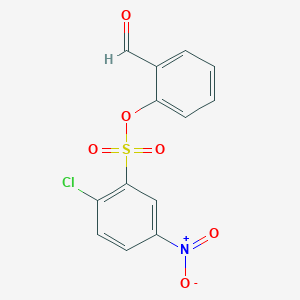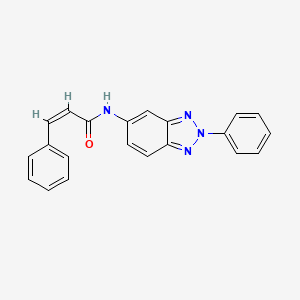
N-(3-fluorophenyl)-N'-(1-isopropyl-4-piperidinyl)urea
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-(1-isopropyl-4-piperidinyl)urea, commonly known as FPU-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPU-1 is a selective inhibitor of the TRPV1 receptor, which is involved in pain perception and inflammation. In
Wirkmechanismus
FPU-1 is a selective inhibitor of the TRPV1 receptor, which is a non-selective cation channel that is involved in pain perception and inflammation. TRPV1 is activated by various stimuli, such as heat, capsaicin, and acid, and its activation leads to the release of pro-inflammatory cytokines and neuropeptides. FPU-1 blocks the activation of TRPV1, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
FPU-1 has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce the release of pro-inflammatory cytokines and neuropeptides. FPU-1 has a good safety profile and does not produce significant side effects in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of FPU-1 is its selectivity for the TRPV1 receptor, which reduces the risk of off-target effects. FPU-1 also has a good safety profile and does not produce significant side effects in animals. However, FPU-1 has limited solubility in water, which can make it difficult to administer in vivo. Additionally, FPU-1 has a short half-life, which may limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for the study of FPU-1. One area of research is the development of more potent and selective TRPV1 inhibitors. Another area of research is the investigation of the potential use of FPU-1 in combination with other analgesics or anti-inflammatory agents. Additionally, the use of FPU-1 in the treatment of other conditions, such as neuropathic pain and cancer pain, warrants further investigation. Finally, the development of novel delivery methods for FPU-1 may improve its efficacy and reduce its limitations.
Conclusion:
In conclusion, FPU-1 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPU-1 is a selective inhibitor of the TRPV1 receptor, which is involved in pain perception and inflammation. FPU-1 has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. While FPU-1 has some limitations, such as limited solubility and short half-life, it has good safety profile and does not produce significant side effects in animals. There are several future directions for the study of FPU-1, including the development of more potent and selective TRPV1 inhibitors and the investigation of its potential use in combination with other analgesics or anti-inflammatory agents.
Wissenschaftliche Forschungsanwendungen
FPU-1 has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. FPU-1 has also been studied for its potential use in the treatment of neuropathic pain, cancer pain, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-11(2)19-8-6-13(7-9-19)17-15(20)18-14-5-3-4-12(16)10-14/h3-5,10-11,13H,6-9H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFVKFMTQYEFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-[1-(propan-2-yl)piperidin-4-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4855370.png)
![3-bromo-5-[3-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4855378.png)
![1-[2-(benzylamino)-4-methyl-5-pyrimidinyl]ethanone](/img/structure/B4855382.png)
![N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B4855409.png)
![N-(sec-butyl)-2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B4855411.png)

![2-(1H-benzimidazol-2-ylthio)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4855427.png)

![N-(3-methoxy-5-nitrophenyl)-2-{[5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4855437.png)
![2-(4-chlorobenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4855442.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4855469.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4855473.png)